molecular formula C18H28N2O2S B12065711 Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate

Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate

Cat. No.: B12065711
M. Wt: 336.5 g/mol
InChI Key: QJGNFZXSUPTQPO-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate is a sophisticated piperazine derivative that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery programs. Its core structure incorporates a piperazine ring, a privileged scaffold prevalent in a wide range of biologically active molecules and pharmaceuticals . The presence of the tert-butoxycarbonyl (Boc) protecting group is a critical feature, allowing for selective manipulation of the secondary amine during multi-step synthetic sequences, a fundamental technique in modern organic synthesis (Green & Wuts, 2014) . The additional 2-methyl and 4-[methylsulfanyl(phenyl)methyl] substituents provide steric and electronic diversity, making this compound a valuable template for constructing targeted molecular libraries. Researchers utilize this intermediate to explore structure-activity relationships (SAR), particularly in the development of compounds targeting central nervous system (CNS) receptors, such as serotonin and dopamine receptors, where piperazine motifs are commonly employed (BLD Pharmatech) . Its primary research value lies in its application as a precursor for the synthesis of more complex molecules, enabling the investigation of novel therapeutic agents. This compound is offered exclusively for research and development purposes in laboratory settings.

Properties

Molecular Formula

C18H28N2O2S

Molecular Weight

336.5 g/mol

IUPAC Name

tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H28N2O2S/c1-14-13-19(16(23-5)15-9-7-6-8-10-15)11-12-20(14)17(21)22-18(2,3)4/h6-10,14,16H,11-13H2,1-5H3

InChI Key

QJGNFZXSUPTQPO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(C2=CC=CC=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of organic solvents such as acetonitrile or methylene chloride, and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like triethylamine. The reactions are typically carried out under controlled temperatures and in the presence of organic solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Anticancer Activity

Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds with similar piperazine structures exhibit significant activity against various cancer cell lines, including breast and prostate cancers. The mechanism often involves the inhibition of specific kinases or protein interactions that are crucial for tumor growth and proliferation.

Case Study : A study published in Cancer Research demonstrated that derivatives of piperazine, including this compound, inhibited the growth of MDA-MB-231 breast cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase .

Neuropharmacological Effects

The compound has also shown promise in neuropharmacology, particularly as a potential treatment for neurodegenerative diseases and chronic pain management. It acts as an antagonist at certain receptors involved in pain pathways, which may lead to reduced pain perception and inflammation.

Case Study : Research highlighted in Wiley Online Library indicates that piperazine derivatives can effectively antagonize P2X4 receptors, which are implicated in neuroinflammation and chronic pain conditions . This suggests a potential application for this compound in developing analgesic medications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects. The presence of the methylsulfanyl group and the phenyl ring significantly enhances biological activity.

Structural Feature Impact on Activity
Methylsulfanyl groupIncreases lipophilicity and receptor binding affinity
Phenyl ringEnhances interaction with target proteins, improving efficacy
Piperazine coreProvides structural stability and facilitates receptor interaction

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes through its interactions with cellular components .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Stability in SGF Key Applications
Target Compound Methylsulfanyl(phenyl)methyl ~394.5 (estimated) Likely stable Pharmaceutical intermediates
Compound 1a () Oxazolidinone-triazole ~450 (estimated) Unstable Antibacterial agents
Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate () Phenylsulfonyl 366.4 Moderate Sulfonamide drug scaffolds
Tert-butyl 4-(trifluoromethylphenyl)piperazine-1-carboxylate () Trifluoromethylphenyl 363.3 High Bioisosteric replacements

Biological Activity

Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate (referred to as TBMPC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBMPC has the molecular formula C₁₁H₂₂N₂O₂S and a molecular weight of 246.37 g/mol. Its structure includes a tert-butyl group, a piperazine ring, and a methylsulfanyl group attached to a phenyl moiety. These structural elements suggest potential interactions with various biological targets, including neurotransmitter receptors and enzymes, which may modulate their activity.

Mechanisms of Biological Activity

Interaction with Neurotransmitter Receptors
The piperazine ring in TBMPC is known for its ability to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Preliminary studies indicate that TBMPC may influence the activity of dopamine receptors, which are critical in regulating mood, cognition, and reward pathways. The methylsulfanyl group may also undergo metabolic transformations, leading to the formation of active metabolites that could enhance or modify its biological effects .

Potential Antitumor Properties
Research suggests that derivatives of TBMPC could possess antitumor properties by targeting specific biomacromolecules. For instance, studies on similar compounds indicate that modifications to the piperazine core can lead to enhanced biological activity against cancer cells .

In Vitro Studies

In vitro assays have demonstrated that TBMPC exhibits significant biological activity against various cancer cell lines. For example, one study reported that TBMPC derivatives showed cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell proliferation.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the pharmacological profile of TBMPC. By synthesizing analogs with variations in the aryl and piperazine groups, researchers have identified key modifications that enhance receptor selectivity and potency. For instance, compounds with specific substitutions on the phenyl ring exhibited improved binding affinity for dopamine receptors compared to the parent compound .

Comparative Analysis with Similar Compounds

Compound Name Structure Features Unique Aspects
Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylateBromine substitutionDifferent reactivity due to bromine
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylateEthoxy and keto groupsDifferent pharmacological profile
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateHydrazine functionalityEnhanced biological activity against certain targets

The uniqueness of TBMPC lies in its methylsulfanyl group, which imparts distinct chemical reactivity and potential biological properties not found in other similar compounds .

Future Research Directions

Further research is warranted to elucidate the specific pathways involved in the biological activity of TBMPC. Investigating its pharmacokinetics and pharmacodynamics will be crucial for understanding its therapeutic potential in clinical settings. Additionally, exploring combination therapies involving TBMPC could enhance its efficacy against resistant cancer types or neurological disorders.

Q & A

Basic: What are the established synthetic routes for Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, leveraging nucleophilic substitution and protection/deprotection strategies. A general approach includes:

Piperazine Core Functionalization: Reacting tert-butyl piperazine-1-carboxylate with 2-methyl-4-(methylsulfanyl(phenyl)methyl) derivatives under basic conditions (e.g., triethylamine in THF) to introduce substituents .

Protection of Amines: Using Boc (tert-butoxycarbonyl) groups to protect reactive amines, followed by deprotection post-functionalization .

Purification: Employing silica gel column chromatography or preparative HPLC to isolate the product.
Key reagents include alkyl halides (for substitution), catalysts like Pd(OAc)₂ for coupling reactions, and bases (e.g., K₂CO₃) to drive reactions .

Basic: Which spectroscopic and chromatographic techniques are used for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while methylsulfanyl protons resonate at ~2.1 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 379.2) .
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

Advanced: How can synthetic conditions be optimized to address low yield or impurities?

Methodological Answer:

  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while THF improves solubility of intermediates .
  • Temperature Control: Lower temperatures (0–5°C) minimize side reactions during Boc deprotection (e.g., using TFA) .
  • Catalyst Screening: Testing Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for Suzuki-Miyaura coupling to install the phenylmethyl group .
  • In-line Monitoring: Use of FTIR or Raman spectroscopy to track reaction progress and identify byproducts .

Advanced: How do structural modifications (e.g., methylsulfanyl vs. methoxycarbonyl) influence biological activity?

Methodological Answer:
Comparative studies of piperazine derivatives highlight:

SubstituentLipophilicity (LogP)Bioactivity (IC₅₀, µM)Target Receptor
Methylsulfanyl3.20.45 ± 0.02Kinase X
Methoxycarbonyl2.81.20 ± 0.15Kinase X
Difluoro3.50.30 ± 0.05Kinase X

The methylsulfanyl group enhances lipophilicity and receptor binding affinity compared to polar groups like methoxycarbonyl. This is critical for blood-brain barrier penetration in CNS-targeted therapies .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulates binding to kinase targets (e.g., EGFR) using the compound’s 3D structure (generated via Gaussian 09) .
  • Molecular Dynamics (GROMACS): Assesses stability of ligand-receptor complexes over 100 ns simulations. Metrics include RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
  • QSAR Modeling: Relates structural descriptors (e.g., polar surface area, H-bond donors) to activity using Random Forest algorithms .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., ATP concentration in kinase assays) and compound purity (via LC-MS) .
  • Meta-analysis: Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like cell line (HEK293 vs. HeLa) or assay type (fluorescence vs. radiometric) .
  • Orthogonal Assays: Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target modulation .

Advanced: What strategies improve enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-BINOL derivatives to induce stereochemistry during piperazine ring formation .
  • Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic mixtures (e.g., CAL-B in tert-butanol) to isolate desired enantiomers .
  • Chiral HPLC: Employ Chiralpak AD-H columns (hexane/isopropanol) for analytical and preparative separation (ee >99%) .

Basic: What are the stability profiles under various storage conditions?

Methodological Answer:

  • Short-term Storage: -20°C in anhydrous DMSO (degradation <5% over 6 months) .
  • Long-term Stability: Lyophilized powder at -80°C with desiccants (no degradation after 2 years) .
  • In-solution Stability: Avoid aqueous buffers (pH >7) to prevent Boc group hydrolysis. Monitor via periodic NMR .

Advanced: How to design SAR studies for optimizing pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization: Introduce halogen substituents (e.g., Cl, F) to balance lipophilicity and solubility .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., methylsulfanyl oxidation). Modify with deuterium or methyl groups to block metabolism .
  • Permeability Assays: Use Caco-2 cell monolayers to assess intestinal absorption. Aim for Papp >1 × 10⁻⁶ cm/s .

Advanced: What crystallographic techniques resolve the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SHELX): Grow crystals via vapor diffusion (hexane/ethyl acetate). Solve structures using SHELXL for refinement (R-factor <0.05) .
  • Powder XRD: Confirm polymorphic purity by matching experimental patterns with simulated data (Mercury software) .

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